molecular formula C10H11N3O2 B6201820 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1551093-96-9

2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Cat. No.: B6201820
CAS No.: 1551093-96-9
M. Wt: 205.2
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Description

2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a propanoic acid moiety attached to the pyrazole ring

Properties

CAS No.

1551093-96-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolopyridine core are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research.

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